![molecular formula C11H12F3NO4S B2735781 Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate CAS No. 363576-16-3](/img/structure/B2735781.png)
Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate, also known as TMG, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. TMG is a glycine derivative that is commonly used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.
科学的研究の応用
Stereoselective Synthesis
A groundbreaking approach in the field of organic synthesis is represented by the stereoselective [3+2] cycloaddition between N-tert-butanesulfinyl imines and arynes. This method facilitates the creation of cyclic sulfoximines with high stereocontrol. The difluoro(phenylsulfonyl)methyl group is instrumental in this process, not only enhancing the cycloaddition reaction but also offering pathways for further transformation into cyclic sulfinamides. This versatility underscores its importance in synthesizing complex molecular architectures with potential applications in drug development and materials science (Ye et al., 2014).
Polymer Electrolytes
In the realm of material sciences, particularly in the development of polymer electrolytes for energy devices, the controlled functionalization of polymers via activated fluorophenyl-amine reactions stands out. Guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes exhibit precise control over cation functionality, avoiding harmful side reactions and directly incorporating guanidinium into stable phenyl rings. This precise functionalization technique opens new avenues for the design of high-performance polymer electrolytes for fuel cells and batteries (Kim et al., 2011).
Polysulfones Study
The study of polysulfones encompasses a broad spectrum of bisphenols modifications to investigate their impact on the glass transition temperature (Tg) and mechanical properties. By modifying the symmetry, placement, and rigidity of bisphenol components, researchers can tailor the properties of polysulfones for specific applications, such as high-performance engineering plastics. This research contributes significantly to the development of materials with customized thermal and mechanical properties for advanced engineering applications (Aitken et al., 1992).
Radical (Phenylsulfonyl)methylation
The development of visible-light-promoted radical (phenylsulfonyl)methylation methods for electron-rich heteroarenes and N-arylacrylamides highlights the potential for synthesizing (phenylsulfonyl)methylated compounds. This technique provides a gentle and efficient route to a variety of (phenylsulfonyl)methylated products, showcasing the applicability of this method in organic synthesis, potentially facilitating the discovery and development of new pharmaceuticals and materials (Liu & Li, 2016).
特性
IUPAC Name |
methyl 2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO4S/c1-19-10(16)7-15(20(2,17)18)9-5-3-4-8(6-9)11(12,13)14/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIUBGFOZQVOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

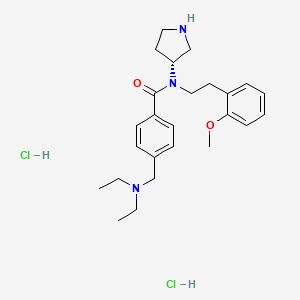
![N-(2,4-difluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2735699.png)
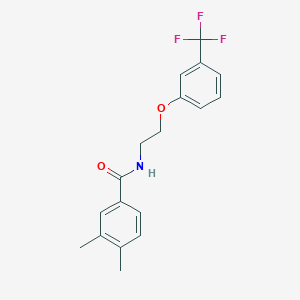

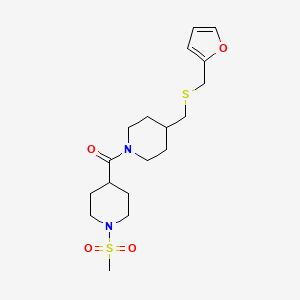


![3-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2735711.png)
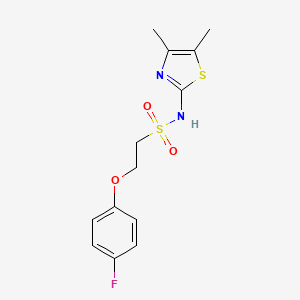
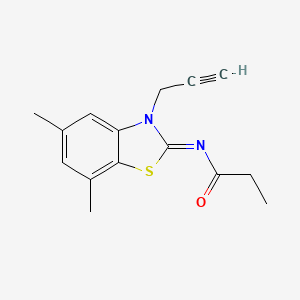
![2-Methyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2735717.png)
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2735718.png)

![N-(2,5-dimethylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2735721.png)